molecular formula C23H26N4O3S B2569661 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide CAS No. 1197761-57-1

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide

カタログ番号: B2569661
CAS番号: 1197761-57-1
分子量: 438.55
InChIキー: GATPITNMKYUULX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrimidine core substituted with methyl (4,6-positions) and methylsulfanyl (2-position) groups, linked via a propanamide chain to a phenyl ring bearing methoxy and pyridin-3-ylmethoxy substituents. The synthesis likely involves coupling a pyrimidine intermediate with a substituted phenylpropanamide precursor, analogous to methods described for related compounds .

特性

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-15-19(16(2)26-23(25-15)31-4)8-10-22(28)27-18-7-9-20(29-3)21(12-18)30-14-17-6-5-11-24-13-17/h5-7,9,11-13H,8,10,14H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATPITNMKYUULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC(=C(C=C2)OC)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S with a molecular weight of approximately 330.4 g/mol. The structural characteristics include:

  • Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
  • Methoxy and Methylsulfanyl Groups : These functional groups may enhance lipophilicity and modulate biological activity.

While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to interact with specific enzymes or receptors involved in various biological pathways. The presence of the pyrimidine moiety suggests potential interactions with nucleic acids or proteins, possibly influencing gene expression or enzymatic activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from similar pyrimidine frameworks have shown efficacy against pathogens such as Helicobacter pylori, primarily through inhibition of urease activity. The IC50 values for these compounds ranged from 2.0 µM to 23.2 µM, indicating strong inhibitory potential compared to standard treatments .

Cytotoxicity and Biocompatibility

The cytotoxic effects of the compound have been evaluated in various cell lines. In vitro assays demonstrated that certain derivatives exhibited low hemolytic activity, suggesting good biocompatibility. For example, compounds with specific substituents showed hemolysis percentages comparable to phosphate-buffered saline (PBS), indicating potential for therapeutic applications .

Structure-Activity Relationship (SAR)

A detailed analysis of SAR has revealed that modifications on the pyrimidine ring and substituents on the phenyl group significantly affect biological activity:

Substituent Effect on Activity IC50 Value (µM)
Chlorine at ortho positionIncreased potency2.0 ± 0.73
Bromine substitutionDecreased potency4.47 ± 0.44
Methyl groupDecreased potency7.66 ± 0.37

These findings suggest that electron-withdrawing groups enhance inhibitory activity against urease, while electron-donating groups diminish it .

Case Studies

  • Urease Inhibition Study : A study focused on urease inhibitors derived from pyrimidine compounds reported that certain derivatives showed superior efficacy compared to traditional inhibitors like thiourea . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Hemolysis Evaluation : Another study assessed the hemolytic properties of various derivatives, identifying those with favorable biocompatibility profiles suitable for therapeutic use . Compounds exhibiting less than 5% hemolysis at therapeutic concentrations were considered promising candidates for further development.

類似化合物との比較

Table 1: Key Structural Features and Properties

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference(s)
Target Compound Pyrimidine 4,6-dimethyl; 2-methylsulfanyl; propanamide-linked methoxy/pyridinylmethoxy ~453.56 (estimated) Not reported -
N-(4,6-Dimethyl-pyrimidin-2-yl)-N′-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-N″-(3-phenyl-propionyl)-guanidine Pyrimidine 4,6-dimethyl; guanidine linker with indole and phenylpropanamide ~530.61 (estimated) Not reported
(S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide Pyrazole-pyridine hybrid Methylthioethyl; pyridin-3-yl; fluorophenylpropanamide ~763.33 (calculated) Not reported
N-[(5-bromo-2-methoxypyridin-3-yl)]-2,4-difluorobenzenesulfonamide Pyridine-sulfonamide Bromo-methoxy pyridine; difluorobenzenesulfonamide 381.19 Anticancer (NUDT5 inhibition)

Key Observations:

  • Pyrimidine vs. Pyridine Cores : The target compound’s pyrimidine core distinguishes it from pyridine-based analogues like the sulfonamide in . Pyrimidines often exhibit stronger π-π stacking in receptor binding compared to pyridines .
  • Substituent Effects : The 2-methylsulfanyl group in the target compound may enhance lipophilicity compared to halogenated analogues (e.g., bromo-methoxy in ).
  • Linker Diversity : The propanamide linker in the target compound contrasts with sulfonamide () or guanidine () linkers, which may alter solubility and target selectivity.

Notable Differences:

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。